molecular formula C17H22BrNO4 B1587891 (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-77-1

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1587891
M. Wt: 384.3 g/mol
InChI Key: VQWRXYZZPMLJRL-KRWDZBQOSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its stereochemistry and any functional groups present.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including any catalysts required and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Molecular Structure

One study focused on the structural analysis of a related compound, emphasizing the conformation and interactions within the crystal structure, which aids in understanding the molecular behavior of similar compounds (Rajalakshmi et al., 2013). This insight is crucial for designing new drugs and materials with desired properties.

Antioxidant and Anticholinergic Activities

Research on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, including those similar to our compound of interest, has revealed significant antioxidant and anticholinergic activities. These findings suggest potential therapeutic applications in treating oxidative stress-related diseases and disorders involving the cholinergic system (Rezai et al., 2018).

Antilipidemic Agent Evaluation

Another study synthesized and evaluated the enantiomers of a related antilipidemic agent, highlighting the importance of stereochemistry in the development of pharmaceuticals with specific biological activities (Ohno et al., 1999). The research underscores the compound's potential in treating lipid disorders.

Polymer Synthesis

The compound's derivative has been used in synthesizing polyamides, demonstrating its utility in creating new materials with high thermal stability and solubility. This application is relevant for developing advanced polymers with specific industrial applications (Hsiao et al., 2000).

Catalysis in Polymerization

Pyrrolidine derivatives, closely related to our compound, have shown efficacy as catalysts in ethylene polymerization, indicating their potential in industrial processes to produce polymers with specific characteristics (Matsui et al., 2004).

Synthesis of Dibenzo[a,j] Xanthenes

The compound has been implicated in the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions, showcasing its role in facilitating environmentally friendly chemical reactions (Godse et al., 2017).

Safety And Hazards

This would involve examining any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.


properties

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRXYZZPMLJRL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426260
Record name 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-77-1
Record name 1-(1,1-Dimethylethyl) (2S)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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